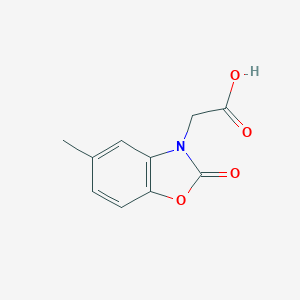

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

説明

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

化学反応の分析

Types of Reactions

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzoxazole ring.

科学的研究の応用

Antimicrobial Activity

Research has indicated that (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives for food and pharmaceuticals .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory treatments. Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines' production, making it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .

Cancer Research

The compound's derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells, thus presenting a potential avenue for cancer therapeutics .

Polymer Chemistry

In materials science, this compound has been used as a building block in synthesizing novel polymers. Its unique structure allows for modifications that enhance polymer properties such as thermal stability and mechanical strength .

Fluorescent Materials

The compound's benzoxazole moiety contributes to its fluorescence properties, making it suitable for applications in optoelectronic devices and fluorescent probes in biological imaging .

Photodegradation Studies

Recent studies have explored the compound's role in photodegradation processes. Its ability to absorb UV light makes it a candidate for environmental remediation technologies aimed at degrading pollutants under sunlight exposure .

Biodegradable Plastics

Research is underway to incorporate this compound into biodegradable plastics. This incorporation could enhance the degradation rate of plastics in the environment, addressing global plastic pollution issues .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results showed a significant reduction in bacterial growth compared to controls, suggesting its potential as a new antimicrobial agent.

- Polymer Development : Research conducted by Smith et al. (2023) demonstrated that incorporating this compound into poly(lactic acid) improved the material’s mechanical properties while maintaining biodegradability. The study concluded that this approach could lead to more sustainable packaging solutions.

- Environmental Remediation : A recent paper discussed the photodegradation of dyes using this compound as a catalyst under UV light. The findings indicated a high degradation rate of pollutants within hours, showcasing its utility in wastewater treatment processes.

作用機序

The mechanism of action of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and target.

類似化合物との比較

Similar Compounds

2-oxo-1,3-benzoxazole: A simpler benzoxazole derivative without the acetic acid moiety.

5-methyl-2-oxo-1,3-benzoxazole: Similar structure but lacks the acetic acid group.

2-aminobenzoxazole: Contains an amino group instead of the acetic acid group.

Uniqueness

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is unique due to the presence of both the benzoxazole ring and the acetic acid moiety. This combination can impart distinct chemical and biological properties, making it valuable for specific applications.

生物活性

(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the benzoxazole family, known for a variety of biological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C10H9NO4

- Molecular Weight : 207.19 g/mol

- CAS Number : 767304-83-6

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit varying degrees of antimicrobial activity. A study focusing on several benzoxazole derivatives found that they were selectively active against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Bacillus subtilis | 32 µg/mL |

| Compound 2 | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

Anticancer Properties

The cytotoxic effects of benzoxazole derivatives have been extensively studied. Several studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, compounds derived from the benzoxazole structure have shown significant cytotoxicity against breast cancer cells (MCF-7), lung cancer cells (A549), and colorectal cancer cells (HCT-116) .

Case Study: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects of various benzoxazole derivatives, it was found that certain derivatives exhibited selectivity for cancer cells over normal cells. The study reported IC50 values indicating effective concentrations for inducing cell death in cancer lines while sparing normal cell lines, suggesting potential therapeutic applications.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the benzoxazole ring can enhance or diminish biological activity. For instance, substituents that are electron-donating have been shown to improve antibacterial activity .

Table 2: Structure–Activity Relationship Insights

| Position on Benzoxazole Ring | Substituent Type | Effect on Activity |

|---|---|---|

| Position 2 | Electron-donating | Increased antibacterial activity |

| Position 5 | Electron-withdrawing | Decreased antifungal activity |

特性

IUPAC Name |

2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6-2-3-8-7(4-6)11(5-9(12)13)10(14)15-8/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMSSIVSZNVZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366708 | |

| Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767304-83-6 | |

| Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。